N-(5-Aminopentyl) Methotrexate Amide is classified as an antifolate inhibitor, primarily targeting dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway. This classification places it within the broader category of antineoplastic agents used in cancer therapy . The compound's chemical identity is established by its unique structure, which combines elements from both Methotrexate and the 5-aminopentyl group.
The synthesis of N-(5-Aminopentyl) Methotrexate Amide typically involves the reaction between Methotrexate and 5-aminopentylamine. This reaction is conducted under specific conditions to promote the formation of an amide bond.
Industrial production follows similar methodologies but emphasizes rigorous quality control to maintain product consistency and stability, often storing the final compound at temperatures below -15°C.
The molecular structure of N-(5-Aminopentyl) Methotrexate Amide can be described as a complex arrangement that includes:
N-(5-Aminopentyl) Methotrexate Amide participates in various chemical reactions, including:
These reactions are crucial for modifying the compound for specific applications in drug development and research.
The mechanism of action for N-(5-Aminopentyl) Methotrexate Amide closely resembles that of Methotrexate:
The compound's pharmacokinetics suggest that it should be stored at low temperatures (around 4°C) to maintain stability, with implications for its transport and application in biological systems.
N-(5-Aminopentyl) Methotrexate Amide exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in physiological conditions.
N-(5-Aminopentyl) Methotrexate Amide has diverse applications across various scientific fields:
This compound represents a significant advancement in drug design, offering insights into cellular processes and potential therapeutic strategies against cancer and other diseases.
N-(5-Aminopentyl) Methotrexate Amide is defined by the precise molecular formula C₂₅H₃₄N₁₀O₄ and exhibits a molecular weight of 538.6 g/mol [1] [6] [7]. This complex structure retains the core pteridine ring system characteristic of folate analogs while incorporating significant modifications. The compound maintains the (2S) stereochemical configuration at the glutamate α-carbon, preserving the chiral center crucial for biological recognition and activity [6] [7]. This configuration is explicitly confirmed in the isomeric SMILES notation (CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC@@HC(=O)O), where the "@@" symbol denotes the chiral center with S-configuration [6] [9]. The retention of this specific stereochemistry suggests potential compatibility with biological transport systems that recognize the parent methotrexate molecule, though the extended side chain introduces steric considerations that may influence binding kinetics.
Table 1: Fundamental Molecular Specifications of N-(5-Aminopentyl) Methotrexate Amide
Property | Specification |
---|---|
Molecular Formula | C₂₅H₃₄N₁₀O₄ |
Molecular Weight | 538.6 g/mol |
CAS Registry Number | 136672-64-5 |
Isomeric SMILES | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC@@HC(=O)O |
InChI Key | DYRNPWYHGNQALD-SFHVURJKSA-N |
The compound is systematically named as (2S)-5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid according to IUPAC conventions [6] [7]. This name precisely reflects its structural features: the (2S) configuration, the 5-aminopentylamino moiety attached via an amide bond, the pteridine core (2,4-diaminopteridin-6-yl), the methyl-methylamino bridge, the benzoyl group, and the terminal pentanoic acid. Beyond this systematic name, the molecule is recognized by several synonyms in scientific literature and chemical databases, most notably MTX-DAP [1] [6]. Additional aliases include N-(5-Aminopentyl)-N2-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamine, highlighting its relationship to L-glutamine due to the glutamate modification [1] [9]. The diversity in nomenclature underscores its dual identity as both a methotrexate derivative and a structurally distinct chemical entity.
Table 2: Nomenclature and Synonyms of N-(5-Aminopentyl) Methotrexate Amide
Nomenclature Type | Name |
---|---|
Systematic IUPAC Name | (2S)-5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
Common Synonym | MTX-DAP |
Alternate Chemical Name | N-(5-Aminopentyl)-N2-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamine |
Research Code | EVT-385651 [6], TRC-A619600 [7] |
The defining structural features of N-(5-Aminopentyl) Methotrexate Amide center on two critical modifications:
Amide Linkage: A central amide bond (-N-(5-aminopentyl) amide) is formed between the γ-carboxyl group of the parent methotrexate's glutamate residue and the primary amine of 5-aminopentylamine [6]. This transformation replaces the ionizable carboxylate moiety with a secondary amide, significantly altering the molecule's electronic properties, hydrogen-bonding capacity, and overall polarity. The reaction typically employs carbodiimide coupling reagents in dimethyl sulfoxide (DMSO) solvent under controlled temperature and pH to achieve optimal yield [6].
Glutamate Modifications: While retaining the glutamate backbone's α-carboxyl group (essential for binding to folate receptors and transporters), the γ-carboxyl undergoes conversion to the aforementioned amide [2] [6]. This modification fundamentally changes the ionization profile and charge distribution compared to methotrexate. Where methotrexate possesses two negatively charged carboxylates at physiological pH, MTX-DAP presents only one negative charge (from the α-carboxyl) and introduces a primary amine (terminal -NH₂ of the pentyl chain) capable of carrying a positive charge. This results in a zwitterionic character with a potentially altered isoelectric point and solubility profile (higher lipophilicity) relative to the parent compound [6] [7]. The primary amine on the pentyl terminus provides a reactive handle for further conjugation, making MTX-DAP a versatile intermediate for constructing antibody-drug conjugates (ADCs) or targeted drug delivery systems exploiting folate receptor overexpression on cancer cells [6].
N-(5-Aminopentyl) Methotrexate Amide exhibits distinct structural and biochemical differences from its parent compound, methotrexate (C₂₀H₂₂N₈O₅, MW 454.44 g/mol), which profoundly influence its potential biological interactions:
Structural Differences: The primary alteration is the replacement of methotrexate's γ-glutamyl carboxylate with a 5-aminopentylamide side chain (-CONH-(CH₂)₅-NH₂) [6] [7]. This introduces a flexible aliphatic spacer terminated by a primary amine, increasing the molecular weight by approximately 84 Da and significantly enhancing lipophilicity. While methotrexate has free α and γ carboxyl groups contributing to high hydrophilicity and ionization, MTX-DAP possesses only one free carboxyl group (α-position), one amide carbonyl, and a terminal primary amine.
Impact on Solubility and Transport: The increased lipophilicity from the pentyl chain may facilitate passive diffusion across cellular membranes [5] [6]. However, this modification likely disrupts efficient recognition and active transport by the Reduced Folate Carrier (RFC1), the primary high-affinity transporter for methotrexate and natural folates [5] . While folate receptors (FRs) exhibit higher affinity for folic acid than methotrexate, the altered structure of MTX-DAP could potentially influence its interaction with FRs, though this requires experimental validation. Studies on structurally related 5-alkyl-5-deaza analogues demonstrated significant increases in cellular influx (up to 14-fold) compared to methotrexate, attributed to enhanced passive membrane permeability [5].
Biochemical Implications: The γ-glutamyl modification is predicted to impede polyglutamylation by folylpolyglutamate synthase (FPGS) [4] [6] . Methotrexate's intracellular retention and enhanced inhibitory potency critically depend on its conversion to polyglutamate forms (MTX-Gluₙ) which possess higher affinity for target enzymes and are trapped within cells. The inability of MTX-DAP to undergo this modification would likely shorten its intracellular half-life and potentially reduce its cytotoxic efficacy unless the aminopentyl side chain itself confers alternative mechanisms of retention or activity. The primary amine terminus offers a site for potential enzymatic modification or interaction with cellular components not accessible to methotrexate.
Target Enzyme Interactions: Both compounds share the core pteridine-2,4-diamino structure essential for potent inhibition of Dihydrofolate Reductase (DHFR). Biochemical studies on similar 5-deaza-5-alkyl analogues demonstrated equivalent DHFR inhibition constants (Ki in the pM range) compared to methotrexate, indicating that the core inhibitory pharmacophore remains intact despite modifications distant from the binding site [5]. However, the potential inhibition of downstream enzymes in folate metabolism (Thymidylate Synthase - TYMS; 5-Aminoimidazole-4-Carboxamide Ribonucleotide Formyltransferase - AICART) by MTX-DAP or its potential metabolites remains unexplored. The altered cellular uptake and retention profile would likely dominate differences in overall biological activity compared to methotrexate.
Table 3: Structural and Functional Comparison of Methotrexate and N-(5-Aminopentyl) Methotrexate Amide
Property | Methotrexate (MTX) | N-(5-Aminopentyl) Methotrexate Amide (MTX-DAP) [1] [5] [6] | Biochemical Implication |
---|---|---|---|
Molecular Formula | C₂₀H₂₂N₈O₅ | C₂₅H₃₄N₁₀O₄ | Increased size and lipophilicity |
Molecular Weight | 454.44 g/mol | 538.6 g/mol | Potential impact on diffusion rates |
Glutamate γ-Carboxyl | Free acid (-COOH) | Amide (-CONH-(CH₂)₅-NH₂) | Loss of anionic charge; Introduction of terminal primary amine; Altered polarity & H-bonding |
Ionizable Groups | α-COOH, γ-COOH (acidic); Pteridine N1 (basic) | α-COOH (acidic); Terminal -NH₂ (basic); Pteridine N1 (basic) | Shift in isoelectric point; Zwitterionic character differs from MTX |
Polyglutamylation Site | γ-Glutamyl carboxyl available | γ-Glutamyl carboxyl blocked by amide linkage | Likely resistance to FPGS-mediated polyglutamylation; Reduced intracellular retention |
Primary Cellular Transport | RFC1-mediated active transport | Potential shift towards passive diffusion/alternative transporters; Reduced RFC affinity predicted | Altered pharmacokinetics and tissue distribution |
Terminal Functional Group | None (free α-COOH) | Primary amine (-NH₂) | Site for conjugation (e.g., antibodies, polymers, probes) |
DHFR Inhibition (Ki) | ~pM range | Expected similar pM range (core pharmacophore intact) [5] | Retained high-affinity inhibition of primary target enzyme |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1